![molecular formula C18H16O5S B3012995 (Z)-isopropyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623121-60-8](/img/structure/B3012995.png)
(Z)-isopropyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
Thiophene is a five-membered heterocyclic compound with one sulfur atom and four carbon atoms in the ring . The thiophene ring is present in many important biological compounds and drugs . Thiophene derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antioxidant, anticorrosion, and anticancer activities .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. One common method is the Gewald synthesis, which involves the reaction of ethylcyanoacetate and cyclohexanone with sulfur at room temperature .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be confirmed using various spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, they can react with different nucleophiles and electrophiles to form new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their structure. Some general properties of thiophene include its aromaticity and the presence of a sulfur atom in the ring .Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives, such as the compound , have been found to exhibit potent antimicrobial activity. For instance, one study found that a compound similar to the one you’re interested in was highly effective against Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Salmonella typhi .
Antifungal Activity
In addition to their antibacterial properties, thiophene derivatives also display excellent antifungal activity. The same study found that the compound was effective against both Candida albicans and Aspergillus niger .
Antioxidant Activity
Thiophene derivatives have been found to exhibit antioxidant activity. In the study, two compounds similar to the one you’re interested in showed excellent antioxidant activity when compared with ascorbic acid, a standard drug .
Anticorrosion Activity
Interestingly, thiophene derivatives can also be used as anticorrosion agents. One of the compounds in the study showed high anticorrosion efficiency .
Anticancer Activity
Thiophene derivatives have shown promise in the field of oncology. One compound was found to exhibit effective cytotoxic activity against the human lung cancer cell line (A-549) .
Drug Design
Thiophene and its derivatives have extensive significance in the pharmaceutical field because of their varied biological and clinical applications . They are widely explored in drug design as pharmacological agents .
Mechanism of Action
Future Directions
properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5S/c1-11(2)22-17(19)10-21-12-5-6-14-15(8-12)23-16(18(14)20)9-13-4-3-7-24-13/h3-9,11H,10H2,1-2H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPRJJSTOYSKHZ-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-isopropyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate |
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